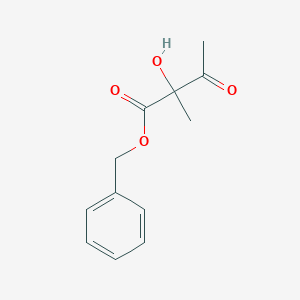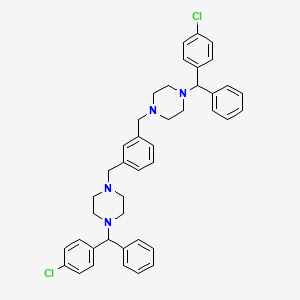
Monomethyl Arsonothioic Acid (80per cent)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl Arsonothioic Acid (80 per cent) is an organoarsenic compound with the molecular formula CH₅AsO₂S. It is a white to off-white solid that is slightly soluble in water and has a melting point greater than 51°C. This compound is used as a standard for arsenic inspection and is a metabolite in some mammals and microbiota.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monomethyl Arsonothioic Acid can be synthesized through the reaction of arsenous acid with methyl iodide. . The reaction conditions typically involve the use of sodium hydroxide as a base:
As(OH)3+CH3I+NaOH→CH3AsO(OH)2+NaI+H2O
Industrial Production Methods
Industrial production methods for Monomethyl Arsonothioic Acid are not well-documented in the literature. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl Arsonothioic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Near physiological pH, it converts to its conjugate bases, the methylarsonates .
Common Reagents and Conditions
Oxidation: Monomethyl Arsonothioic Acid can be oxidized to form methylarsonic acid.
Reduction: It can be reduced to methylarsonous acid.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Major Products
Oxidation: Methylarsonic acid
Reduction: Methylarsonous acid
Substitution: Various substituted arsonic acids
Wissenschaftliche Forschungsanwendungen
Monomethyl Arsonothioic Acid has several scientific research applications:
Chemistry: Used as a standard for arsenic inspection and in the study of arsenic metabolism.
Biology: Investigated for its role as a metabolite in mammals and microbiota.
Medicine: Studied for its potential toxicity and effects on human health.
Industry: Utilized in the development of arsenic-based compounds and materials.
Wirkmechanismus
The mechanism of action of Monomethyl Arsonothioic Acid involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound is methylated in trivalent forms in the presence of glutathione or other thiol compounds, which suggests that the stability of arsenic-glutathione conjugates is crucial for determining its toxicity .
Vergleich Mit ähnlichen Verbindungen
Monomethyl Arsonothioic Acid can be compared with other similar compounds such as:
Monomethylarsonic Acid (MMA): Similar in structure but lacks the thio group.
Dimethylarsinic Acid (DMA): Contains two methyl groups instead of one.
Arsenobetaine: A non-toxic arsenic compound found in seafood.
Uniqueness
Monomethyl Arsonothioic Acid is unique due to the presence of the thio group, which influences its reactivity and interactions with biological molecules. This makes it distinct from other methylated arsenic compounds .
Eigenschaften
CAS-Nummer |
937022-98-5 |
|---|---|
Molekularformel |
CH₅AsO₂S |
Molekulargewicht |
156.04 |
Synonyme |
Methylarsonothioic O,S-Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
![11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol](/img/structure/B1144717.png)
![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)
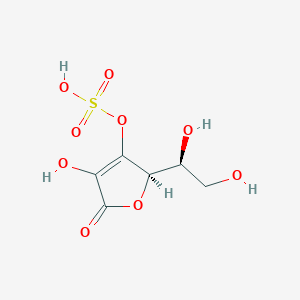
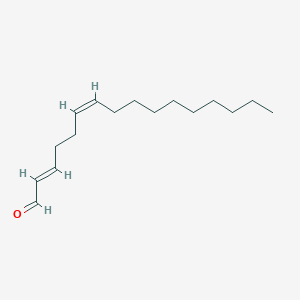
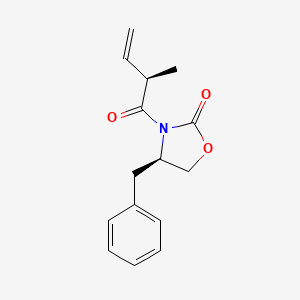
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)
